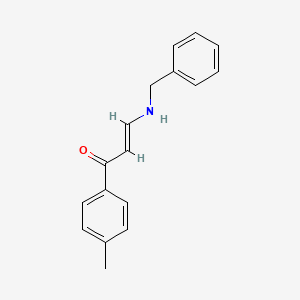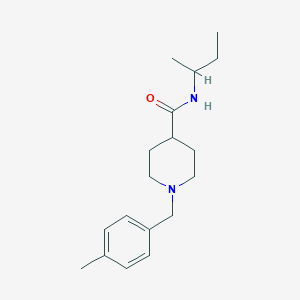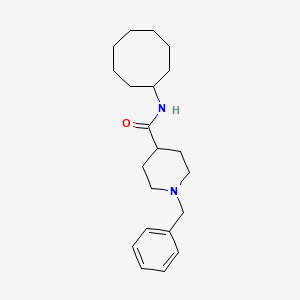
3-(benzylamino)-1-(4-methylphenyl)-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(benzylamino)-1-(4-methylphenyl)-2-propen-1-one, commonly known as BAMPP, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. BAMPP is a derivative of chalcone, which is a naturally occurring compound found in many plants.
作用機序
The mechanism of action of BAMPP is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are essential for cancer cell growth and survival. BAMPP has been shown to inhibit the activity of protein kinases, which are enzymes that play a crucial role in the regulation of cell growth and division. By inhibiting these enzymes, BAMPP can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
BAMPP has been shown to have several biochemical and physiological effects. Studies have shown that BAMPP can induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to DNA damage and cell death. BAMPP has also been shown to inhibit the activity of certain enzymes involved in the metabolism of cancer cells, which can lead to a decrease in cell proliferation and survival.
実験室実験の利点と制限
One of the major advantages of using BAMPP in lab experiments is its high yield of synthesis. This makes it a cost-effective compound for use in large-scale experiments. BAMPP is also relatively stable and can be stored for long periods without degradation. However, one of the limitations of using BAMPP is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on BAMPP. One area of research is the development of more efficient and cost-effective synthesis methods for BAMPP. Another area of research is the investigation of the potential applications of BAMPP in other areas of scientific research, such as neurodegenerative diseases and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of BAMPP and its potential side effects.
合成法
BAMPP can be synthesized using a simple and efficient method. The starting material for the synthesis is 4-methylacetophenone, which is reacted with benzylamine in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with a strong oxidizing agent such as sodium hypochlorite to give BAMPP as a yellow crystalline solid. The overall yield of the synthesis is high, making it a cost-effective method for producing BAMPP.
科学的研究の応用
BAMPP has been extensively studied for its potential applications in various areas of scientific research. One of the most promising applications of BAMPP is in the field of cancer research. Studies have shown that BAMPP has anti-cancer properties and can inhibit the growth of cancer cells in vitro. BAMPP has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for preventing the growth and spread of cancer.
特性
IUPAC Name |
(E)-3-(benzylamino)-1-(4-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-14-7-9-16(10-8-14)17(19)11-12-18-13-15-5-3-2-4-6-15/h2-12,18H,13H2,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLIXHJSQTFTKAI-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CNCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-[3-(4-morpholinyl)propyl]-2-nitrobenzamide](/img/structure/B5119257.png)

![2-(4-bromophenyl)-3-[3-(2-fluorophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5119279.png)
![N-{2,2,2-trichloro-1-[(4-chlorophenyl)amino]ethyl}-2-thiophenecarboxamide](/img/structure/B5119285.png)
![N-(3'-fluoro-3-biphenylyl)-1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxamide](/img/structure/B5119291.png)

![4-allyl-1-[4-(2-chloro-4-methylphenoxy)butoxy]-2-methoxybenzene](/img/structure/B5119307.png)

![2-ethyl-3,7-diphenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5119318.png)
![3-chloro-7-(4-morpholinyl)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B5119320.png)
![1-{1-[3-(1H-pyrazol-1-yl)propanoyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5119326.png)
![N-ethyl-2-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)nicotinamide](/img/structure/B5119350.png)
![N-benzyl-2-{[6-ethyl-3-(2-furylmethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B5119351.png)
![2,5-dioxo-1-phenyl-3-pyrrolidinyl N-[2-(4-methoxyphenyl)ethyl]-N'-phenylimidothiocarbamate](/img/structure/B5119352.png)